(5E)-5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-{[1-(3,4-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that combines a thiazolidinone ring with a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[1-(3,4-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The starting materials often include 3,4-dimethylphenyl derivatives and thiazolidinone precursors. The key steps may involve:
Formation of the Pyrrole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiazolidinone Ring: This step may involve the reaction of a thioamide with a carbonyl compound under acidic or basic conditions.
Final Coupling: The final step involves coupling the pyrrole and thiazolidinone rings through a condensation reaction, often facilitated by a catalyst or under specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Optimization: To reduce reaction time and improve selectivity.
Purification Techniques: Such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[1-(3,4-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the pyrrole moiety.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Thiazolidines: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Scientific Research Applications
(5E)-5-{[1-(3,4-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and reactivity.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5E)-5-{[1-(3,4-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibiting their activity by forming stable complexes.
Interact with DNA: Intercalating between base pairs and disrupting replication or transcription processes.
Modulate Signaling Pathways: Affecting cellular processes such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with similar thiazolidinone rings but different substituents.
Pyrrole Derivatives: Compounds with pyrrole rings and various functional groups.
Uniqueness
Structural Complexity: The combination of a thiazolidinone ring with a pyrrole moiety and specific substituents makes this compound unique.
Reactivity: The presence of multiple reactive sites allows for diverse chemical modifications and applications.
Properties
Molecular Formula |
C18H18N2OS2 |
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Molecular Weight |
342.5 g/mol |
IUPAC Name |
(5E)-5-[[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H18N2OS2/c1-10-5-6-15(7-11(10)2)20-12(3)8-14(13(20)4)9-16-17(21)19-18(22)23-16/h5-9H,1-4H3,(H,19,21,22)/b16-9+ |
InChI Key |
ODRZKEZNAYYEBF-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=C2C)/C=C/3\C(=O)NC(=S)S3)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=S)S3)C)C |
Origin of Product |
United States |
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